molecular formula C14H11F2N3O2 B2686217 N-(2,4-difluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 838899-15-3

N-(2,4-difluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2686217
CAS No.: 838899-15-3
M. Wt: 291.258
InChI Key: RIDPULKOIJGQBL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide is a synthetic organic compound that features a difluorophenyl group and a pyridinylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and 2-pyridinemethanol.

    Formation of Intermediate: The 2,4-difluoroaniline is reacted with a suitable reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 2-pyridinemethanol under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The difluorophenyl and pyridinylmethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]methanediamide
  • N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide
  • N-(2,4-difluorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide

Uniqueness

N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide is unique due to its specific substitution pattern on the phenyl and pyridine rings, which can influence its chemical reactivity and biological activity. Comparisons with similar compounds can highlight differences in properties such as solubility, stability, and efficacy in various applications.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2/c15-9-4-5-12(11(16)7-9)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDPULKOIJGQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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